molecular formula C18H23N3O B8796828 2-(4-Amino-3-pyridinyl) N,N-bis(1-methylethyl)-benzamide

2-(4-Amino-3-pyridinyl) N,N-bis(1-methylethyl)-benzamide

Cat. No.: B8796828
M. Wt: 297.4 g/mol
InChI Key: KRDXCIKACUMFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-pyridinyl) N,N-bis(1-methylethyl)-benzamide is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4-aminopyridin-3-yl)-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C18H23N3O/c1-12(2)21(13(3)4)18(22)15-8-6-5-7-14(15)16-11-20-10-9-17(16)19/h5-13H,1-4H3,(H2,19,20)

InChI Key

KRDXCIKACUMFSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C(C=CN=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The bromopyridine 1 (1.4 g, 8.1 mmol), boronic acid 2 (2.0 g, 8.9 mmol) and potassium carbonate (2.2 g, 15.9 mmol) were dissolved in 80 mL toluene, 8 mL EtOH and 8 mL H2O. This mixture was evacuated and refilled with nitrogen several times. Then, tetrakistriphenylphosphine palladium (0) (350 mg, 0.30 mmol) was added to the mixture and the mixture was heated to 80° C. overnight. Water (100 mL) was then added to the reaction and the organic layer was partitioned. The aqueous layer was extracted with EtOAc (2×100 mL) and the combined organics were dried with Na2CO3 and concentrated. The crude reaction product was triturated with diethyl ether (25 mL) and filtered. The resulting solid (2.0 g, 83%) was collected and characterized as the biphenyl amine 3. 1H NMR (CDCl3): δ 8.17 (d, 1H), 8.03 (s, 1H), 7.45 (m, 2H), 7.25 (m, 2H), 6.55 (d, 1H), 4.50 (bs, 2H), 3.61 (m, 1H), 3.31 (m, 1H), 1.49 (d, 3H), 1.16 (d, 3H), 1.03 (d, 3H), 0.83 (d, 3H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
350 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

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